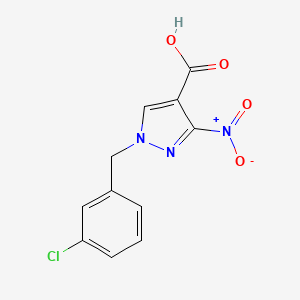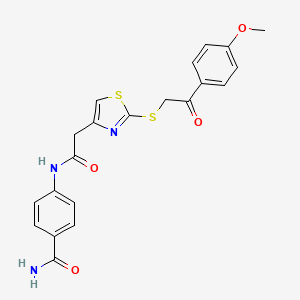
4-(2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclooxygenase Inhibitory Activity : Compounds including 4-methoxyphenyl groups demonstrate strong inhibitory activity on the COX-2 enzyme, suggesting potential in anti-inflammatory research (Ertas et al., 2022).
Antimicrobial and Anticancer Potentials : Certain derivatives of 4-methoxyphenyl exhibit significant antimicrobial and anticancer properties. This indicates their potential application in developing new treatments for various infections and cancers (Deep et al., 2016).
Metabolite Formation and Toxicity Studies : Metabolism studies of thiazoles related to 4-methoxyphenyl show the formation of specific metabolites, which are crucial for understanding the drug's impact on health (Mizutani et al., 1994).
Anticancer Activity Evaluation : Synthesized compounds containing elements of 4-methoxyphenyl have been evaluated against various cancer cell lines, showing promising anticancer activities (Ravinaik et al., 2021).
Nematocidal Activity : Novel derivatives containing 4-methoxyphenyl show good nematocidal activity, suggesting their application in agricultural pest control (Liu et al., 2022).
Analgesic and Anti-inflammatory Agents : The synthesis of various derivatives, including those with 4-methoxy or 4,8-dimethoxy groups, demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Agent Synthesis : Derivatives of 4-methoxyphenyl have been synthesized and found to possess notable antimicrobial activities (Bikobo et al., 2017).
Anticonvulsant Activities : Compounds synthesized with 4-methoxyphenyl derivatives exhibit potential as anticonvulsants, suggesting their utility in neurological disorder treatments (Senthilraja & Alagarsamy, 2012).
Chemical Reaction Mechanisms : Studies on the reactions involving 4-methoxythiobenzamide provide insights into complex chemical reaction mechanisms, relevant for synthetic chemistry (Kammel et al., 2015).
Antioxidant and Anti-inflammatory Compounds : Novel derivatives of 4-methoxyphenyl were synthesized and evaluated for antioxidant and anti-inflammatory activity, indicating their relevance in oxidative stress-related disorder studies (Koppireddi et al., 2013).
Future Directions
Properties
IUPAC Name |
4-[[2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-28-17-8-4-13(5-9-17)18(25)12-30-21-24-16(11-29-21)10-19(26)23-15-6-2-14(3-7-15)20(22)27/h2-9,11H,10,12H2,1H3,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLZUHBRIBLIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3004520.png)
![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride](/img/structure/B3004523.png)
![Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004524.png)
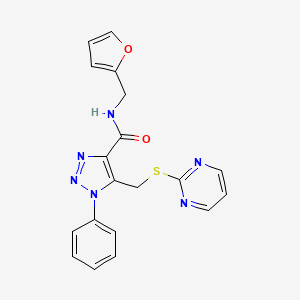
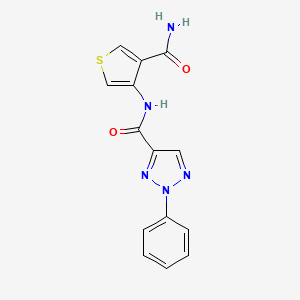
![N-(3-methylbutyl)-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B3004530.png)
![2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3004532.png)

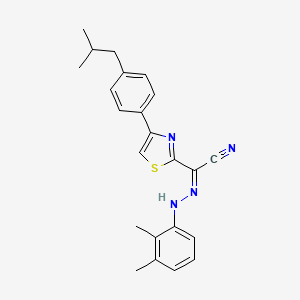



![5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004541.png)
